(R)-3-Amino-2-(3-methylbenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(3-methylbenzyl)propanoic acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(3-methylbenzyl)propanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted acrylate, using a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the high purity and enantiomeric excess of the final product .
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-2-(3-methylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or ester derivatives
Scientific Research Applications
®-3-Amino-2-(3-methylbenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials .
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3-methylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity .
Comparison with Similar Compounds
- (S)-3-Amino-2-(3-methylbenzyl)propanoic acid
- 3-Amino-2-(3-methylphenyl)propanoic acid
- 3-Amino-2-(4-methylbenzyl)propanoic acid
Comparison: ®-3-Amino-2-(3-methylbenzyl)propanoic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (S)-3-Amino-2-(3-methylbenzyl)propanoic acid. The position of the methyl group on the benzyl ring also influences the compound’s reactivity and properties .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
NVVUQCOXDWSPAD-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](CN)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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